![molecular formula C12H15N3O B2633687 (2-Methoxyphenyl)[(1-methylpyrazol-5-yl)methyl]amine CAS No. 1006450-90-3](/img/structure/B2633687.png)
(2-Methoxyphenyl)[(1-methylpyrazol-5-yl)methyl]amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Methoxyphenyl)[(1-methylpyrazol-5-yl)methyl]amine, also known as MPMP, is a chemical compound that has been widely studied for its potential use in scientific research. This compound is a derivative of pyrazole and has been found to have a variety of interesting biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
(2-Methoxyphenyl)[(1-methylpyrazol-5-yl)methyl]amine has been found to have a variety of potential applications in scientific research. One of the most promising areas of research is in the field of neuroscience, where (2-Methoxyphenyl)[(1-methylpyrazol-5-yl)methyl]amine has been shown to have neuroprotective effects. Studies have demonstrated that (2-Methoxyphenyl)[(1-methylpyrazol-5-yl)methyl]amine can protect against oxidative stress and inflammation in the brain, which may have implications for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
(2-Methoxyphenyl)[(1-methylpyrazol-5-yl)methyl]amine has also been studied for its potential use in cancer research. Studies have shown that (2-Methoxyphenyl)[(1-methylpyrazol-5-yl)methyl]amine can inhibit the growth of cancer cells in vitro, and may have potential as a chemotherapeutic agent. Additionally, (2-Methoxyphenyl)[(1-methylpyrazol-5-yl)methyl]amine has been found to have anti-inflammatory and analgesic properties, which may have applications in the treatment of chronic pain and inflammatory conditions.
Wirkmechanismus
The exact mechanism of action of (2-Methoxyphenyl)[(1-methylpyrazol-5-yl)methyl]amine is not fully understood, but studies have suggested that it may act by inhibiting the activity of certain enzymes involved in oxidative stress and inflammation. (2-Methoxyphenyl)[(1-methylpyrazol-5-yl)methyl]amine has also been found to modulate the activity of certain neurotransmitters in the brain, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
(2-Methoxyphenyl)[(1-methylpyrazol-5-yl)methyl]amine has been found to have a variety of interesting biochemical and physiological effects. Studies have shown that (2-Methoxyphenyl)[(1-methylpyrazol-5-yl)methyl]amine can modulate the activity of certain ion channels in the brain, which may contribute to its neuroprotective effects. Additionally, (2-Methoxyphenyl)[(1-methylpyrazol-5-yl)methyl]amine has been found to have antioxidant and anti-inflammatory properties, which may have implications for the treatment of a variety of diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of using (2-Methoxyphenyl)[(1-methylpyrazol-5-yl)methyl]amine in lab experiments is its high purity and stability. (2-Methoxyphenyl)[(1-methylpyrazol-5-yl)methyl]amine can be synthesized in large quantities with minimal impurities, which makes it ideal for use in a variety of experiments. Additionally, (2-Methoxyphenyl)[(1-methylpyrazol-5-yl)methyl]amine has been found to have low toxicity, which makes it a safe compound to work with in the lab.
One of the limitations of using (2-Methoxyphenyl)[(1-methylpyrazol-5-yl)methyl]amine in lab experiments is its limited solubility in water. This can make it difficult to work with in certain experiments, and may require the use of organic solvents. Additionally, (2-Methoxyphenyl)[(1-methylpyrazol-5-yl)methyl]amine has a relatively short half-life in vivo, which may limit its potential as a therapeutic agent.
Zukünftige Richtungen
There are many potential future directions for research on (2-Methoxyphenyl)[(1-methylpyrazol-5-yl)methyl]amine. One area of interest is in the development of novel neuroprotective agents based on the structure of (2-Methoxyphenyl)[(1-methylpyrazol-5-yl)methyl]amine. Additionally, further research is needed to fully understand the mechanism of action of (2-Methoxyphenyl)[(1-methylpyrazol-5-yl)methyl]amine, and to identify potential targets for therapeutic intervention.
Another area of interest is in the development of new methods for synthesizing (2-Methoxyphenyl)[(1-methylpyrazol-5-yl)methyl]amine, which may improve yields and reduce costs. Finally, research is needed to further explore the potential applications of (2-Methoxyphenyl)[(1-methylpyrazol-5-yl)methyl]amine in cancer research and other areas of medicine.
Conclusion:
In conclusion, (2-Methoxyphenyl)[(1-methylpyrazol-5-yl)methyl]amine is a chemical compound that has been widely studied for its potential use in scientific research. This compound has a variety of interesting biochemical and physiological effects, and has potential applications in the fields of neuroscience and cancer research. While there are some limitations to using (2-Methoxyphenyl)[(1-methylpyrazol-5-yl)methyl]amine in lab experiments, its high purity and stability make it an ideal compound for a variety of applications. With further research, (2-Methoxyphenyl)[(1-methylpyrazol-5-yl)methyl]amine may have important implications for the treatment of a variety of diseases.
Synthesemethoden
The synthesis of (2-Methoxyphenyl)[(1-methylpyrazol-5-yl)methyl]amine involves a multistep process that starts with the reaction of 2-methoxyphenylboronic acid and 1-methylpyrazole-5-carbaldehyde in the presence of a palladium catalyst. The resulting intermediate is then treated with sodium borohydride and hydrochloric acid to yield the final product, (2-Methoxyphenyl)[(1-methylpyrazol-5-yl)methyl]amine. This synthesis method has been optimized to produce high yields of pure (2-Methoxyphenyl)[(1-methylpyrazol-5-yl)methyl]amine with minimal impurities.
Eigenschaften
IUPAC Name |
2-methoxy-N-[(2-methylpyrazol-3-yl)methyl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O/c1-15-10(7-8-14-15)9-13-11-5-3-4-6-12(11)16-2/h3-8,13H,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUWQRDBLUCQZOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)CNC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-N-((1-methyl-1H-pyrazol-5-yl)methyl)aniline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(4-chlorophenyl)benzamide](/img/structure/B2633606.png)
![N-(3,5-dichlorophenyl)-2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2633608.png)
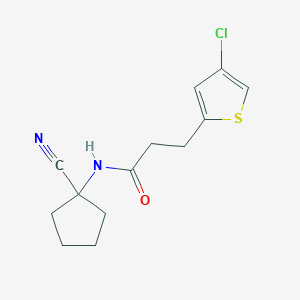
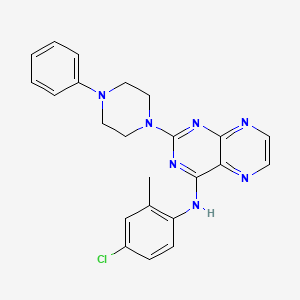
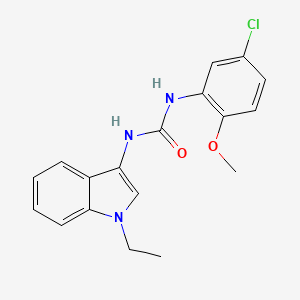
![5-Bromo-N-[2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]thiophene-2-sulfonamide](/img/structure/B2633614.png)
![Propan-2-yl-1-{[(tert-butoxy)carbonyl]amino}-3-hydroxycyclobutane-1-carboxylate,trans-](/img/structure/B2633616.png)
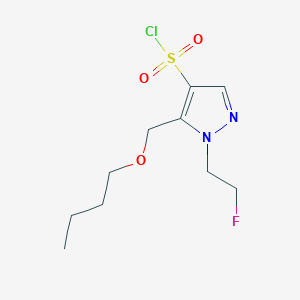
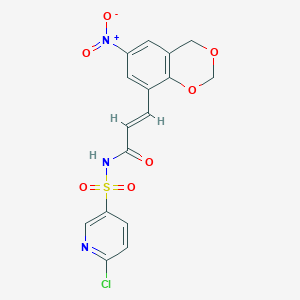
![N-(2,6-difluorobenzyl)-8-(4-fluorophenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2633619.png)
![Methyl 4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylate](/img/structure/B2633620.png)
![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-1-{1-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazin-2-yl}propan-1-one](/img/structure/B2633621.png)
![2-[4-(4-fluoroanilino)quinazolin-2-yl]sulfanyl-N-(furan-2-ylmethyl)acetamide](/img/structure/B2633622.png)
![2-morpholino-5-(2-oxo-2-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2633624.png)